molecular formula C8H10N2O B1431616 (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one CAS No. 1393444-14-8

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

Cat. No.: B1431616
CAS No.: 1393444-14-8
M. Wt: 150.18 g/mol
InChI Key: CZIIZLHPUUXMCS-ONEGZZNKSA-N
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Description

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is an organic compound characterized by the presence of a pyrazole ring and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Aldol Condensation: The enone moiety is introduced via an aldol condensation reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide.

    Final Coupling: The pyrazole derivative is then coupled with the enone intermediate under acidic or basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Types of Reactions:

    Oxidation: The enone group can undergo oxidation to form diketones or carboxylic acids.

    Reduction: Reduction of the enone group can yield alcohols or alkanes.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkyl halides, and nucleophiles.

Major Products:

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one involves:

    Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-ol: Similar structure but with an alcohol group instead of a ketone.

    (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-amine: Contains an amine group instead of a ketone.

Uniqueness:

    Functional Group Diversity:

    Versatility: Its ability to undergo various chemical reactions and form diverse products enhances its utility in different research fields.

Properties

IUPAC Name

(E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIIZLHPUUXMCS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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